In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of Boc-1-Aminocyclopropylmethanol
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of Boc-1-Aminocyclopropylmethanol
Executive Perspective
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a molecule's conformational rigidity with its synthetic tractability. Boc-1-Aminocyclopropylmethanol (also known as tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate or Boc-ACPC-ol) represents a highly versatile molecular building block that elegantly solves this problem[1]. By integrating a conformationally locked cyclopropane ring with orthogonal reactive handles (a Boc-protected amine and a primary alcohol), this intermediate is indispensable for synthesizing spirocyclopropanated analogues, peptide mimetics, and targeted kinase inhibitors[1][2].
Physicochemical Profiling & Structural Causality
Understanding the physical properties of Boc-1-Aminocyclopropylmethanol is critical for optimizing reaction conditions, predicting pharmacokinetic behavior, and designing downstream purification methodologies.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 107017-73-2 | Unique identifier for procurement and regulatory tracking[3]. |
| Molecular Formula | C9H17NO3 | Determines stoichiometric calculations for synthetic scale-up[3]. |
| Molecular Weight | 187.24 g/mol | Low molecular weight allows for integration into larger pharmacophores without violating Lipinski's Rule of 5[1]. |
| Melting Point | 81.0 – 85.0 °C | Solid state at room temperature; enables purification via recrystallization[1]. |
| Boiling Point | 294.5 ± 9.0 °C (Predicted) | High boiling point indicates low volatility, reducing inhalation risks during standard benchtop handling[1][3]. |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | Relevant for phase separation dynamics during liquid-liquid extraction[3]. |
| pKa | 12.24 ± 0.20 (Predicted) | The weakly acidic nature of the carbamate NH informs the choice of base during subsequent alkylation or deprotection steps[1]. |
| Topological Polar Surface Area | 58.56 Ų | Optimal for maintaining membrane permeability in the final drug candidate[3]. |
Pharmacological Utility: The Cyclopropane Advantage
The integration of the 1-aminocyclopropylmethanol moiety into a drug candidate is rarely accidental; it is a deliberate design choice driven by thermodynamic and metabolic causality.
-
Causality of Conformational Restriction: The cyclopropane ring restricts the rotational degrees of freedom of the attached amine and hydroxymethyl groups. When this moiety is incorporated into a drug candidate (such as TrkA inhibitors used for treating pain or oncology indications[2]), it pre-organizes the molecule into its bioactive conformation. This significantly reduces the entropic penalty upon binding to the target receptor, thereby enhancing binding affinity.
-
Causality of Metabolic Stability: The steric bulk and lack of abstractable alpha-protons on the cyclopropane ring shield the adjacent functional groups from rapid enzymatic degradation (e.g., by monoamine oxidases or cytochrome P450 enzymes), prolonging the molecule's pharmacokinetic half-life.
Caption: Logical relationship between cyclopropane incorporation and enhanced pharmacological profiles.
Self-Validating Synthetic Methodologies
While Boc-1-Aminocyclopropylmethanol can be synthesized via the Kulinkovich-de Meijere reductive cyclopropanation[1], the most scalable and reliable method in a standard laboratory setting is the selective reduction of ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.
As an Application Scientist, I mandate protocols that are "self-validating"—meaning the physical changes observed during the reaction inherently confirm its success and prevent downstream failures.
Protocol: Selective Ester Reduction via LiBH4
-
Objective: High-yield conversion of the ethyl ester to the primary alcohol without cleaving the Boc protecting group[1].
Step-by-Step Methodology:
-
Preparation & Inertion: Dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1.0 equiv, e.g., 18.80 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere.
-
Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the hydride reagent, which would alter the stoichiometry and lead to incomplete conversion.
-
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a 2M solution of Lithium borohydride (LiBH4) in THF (1.1 equiv, e.g., 10.34 mL) dropwise.
-
Causality: LiBH4 is specifically chosen over Lithium Aluminum Hydride (LiAlH4). LiBH4 is chemoselective; it is strong enough to reduce the ester to an alcohol but mild enough to leave the Boc-carbamate linkage intact. The dropwise addition controls the exothermic release of hydrogen gas.
-
-
Propagation & Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction via Thin Layer Chromatography (TLC) using a Heptane/Ethyl Acetate (1:1) solvent system. If starting material persists, add an additional 0.5 equiv of LiBH4 and stir for 6 hours[1].
-
Quenching & Boron Trapping (Critical Step): Once complete, carefully add water (10 mL) to quench unreacted hydride, immediately followed by the addition of anhydrous sodium sulfate (Na2SO4, 15 g). Stir the suspension vigorously at room temperature.
-
Causality: This is a self-validating workup. Instead of a traditional liquid-liquid extraction—which often forms intractable emulsions due to the amphiphilic nature of the product and the presence of gelatinous boron salts—the Na2SO4 hydrates and physically traps the boron byproducts into a granular, easily filterable solid matrix[1].
-
-
Isolation: Filter the suspension through a pad of Celite or additional sodium sulfate. Wash the filter cake thoroughly with dichloromethane (DCM). Concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (Heptane/Ethyl Acetate, 1:1) to afford the target compound as a white solid (typical yield ~79%)[1].
Caption: Step-by-step experimental workflow for the selective reduction synthesis of Boc-ACPC-ol.
Safety, Handling, and Environmental Controls
Maintaining scientific integrity requires strict adherence to safety protocols. Boc-1-Aminocyclopropylmethanol is classified as a skin and eye irritant and is harmful if swallowed or inhaled[4].
-
Personal Protective Equipment (PPE): Handling requires gloves with a proven breakthrough resistance. Experience dictates that polychloroprene, nitrile rubber, or butyl rubber gloves (thickness > 0.35 mm) are highly suitable for dry solid handling[4].
-
Engineering Controls: All manipulations, especially the weighing of the dry powder, must be conducted within a certified fume hood to maintain air velocities of 1-2.5 m/s, effectively capturing any generated dust[4].
-
Storage: The compound must be stored in a dark, cool, and dry environment, securely sealed to prevent degradation from environmental moisture[1][4].
References
- ChemicalBook. "tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2".
- ECHEMI. "107017-73-2, N-Boc-1-Amino-Cyclopropanemethanol Formula".
- CymitQuimica. "Boc-1-Aminocyclopropylmethanol - Safety Data Sheet".
- Google Patents. "WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use".
